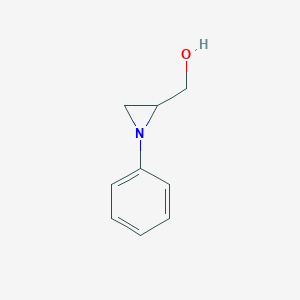
(1-Phenylaziridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylaziridin-2-yl)methanol is an organic compound that features an aziridine ring attached to a phenyl group and a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenyl group and the hydroxyl group in this compound makes it a versatile compound in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Phenylaziridin-2-yl)methanol can be synthesized through several methods, including the reaction of phenylaziridine with formaldehyde under basic conditions. Another approach involves the ring-opening of epoxides with aziridines in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Phenylaziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Phenylaziridin-2-one.
Reduction: Phenylaziridin-2-ylmethanamine.
Substitution: Various substituted phenylaziridin-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Phenylaziridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of (1-Phenylaziridin-2-yl)methanol involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A simpler aziridine compound without the phenyl and hydroxyl groups.
Phenylaziridine: Lacks the hydroxyl group present in (1-Phenylaziridin-2-yl)methanol.
(1-Methylaziridin-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group
Uniqueness: this compound is unique due to the combination of the aziridine ring, phenyl group, and hydroxyl group. This combination imparts specific reactivity and properties that are not present in simpler aziridine derivatives. The presence of the phenyl group enhances its stability and potential interactions in biological systems, while the hydroxyl group provides additional sites for chemical modification .
Eigenschaften
CAS-Nummer |
152494-12-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1-phenylaziridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI-Schlüssel |
IGDGFTDCFCGNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


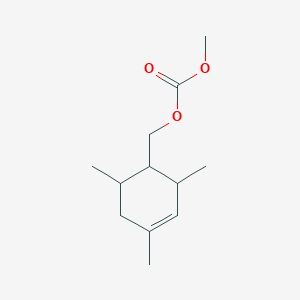
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
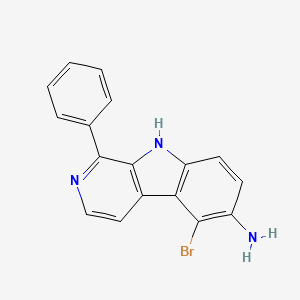
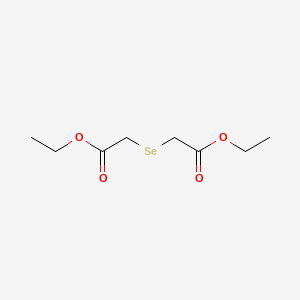

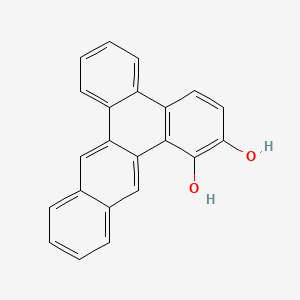

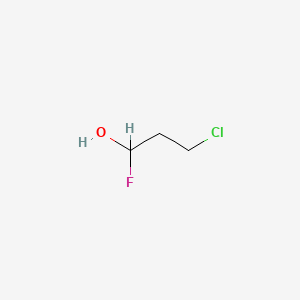
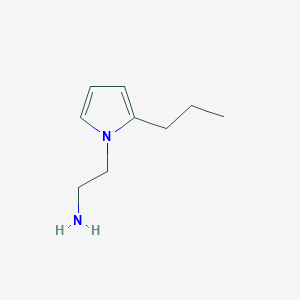


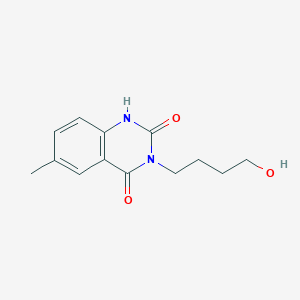
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
